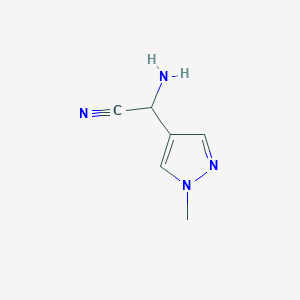

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

Descripción

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-2-(1-methylpyrazol-4-yl)acetonitrile , which systematically describes its structure. The nomenclature follows these guidelines:

- Parent structure : The pyrazole ring (a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2) serves as the core.

- Substituents :

- A methyl group ($$ \text{-CH}_3 $$) at position 1 of the pyrazole ring.

- An acetonitrile moiety ($$ \text{-CH}2\text{CN} $$) substituted at position 4 of the pyrazole, with an additional amino group ($$ \text{-NH}2 $$) bonded to the same carbon as the nitrile.

Systematic identifiers :

- CAS Registry Number : 1152822-34-8.

- InChI : InChI=1S/C6H8N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,8H2,1H3.

- SMILES : CN1C=C(C=N1)C(C#N)N.

Table 1: Systematic Identification of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-2-(1-methylpyrazol-4-yl)acetonitrile | |

| Molecular Formula | $$ \text{C}6\text{H}8\text{N}_4 $$ | |

| Molecular Weight (g/mol) | 136.15 | |

| CAS Registry Number | 1152822-34-8 |

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by the planar pyrazole ring and the spatial arrangement of its substituents. Key features include:

- Pyrazole ring : The aromatic ring exhibits bond lengths and angles consistent with delocalized π-electron systems. The $$ \text{N1-C2} $$ and $$ \text{C3-C4} $$ bonds measure approximately 1.34 Å and 1.39 Å, respectively, based on analogous pyrazole structures.

- Methyl group : The $$ \text{-CH}_3 $$ substituent at position 1 adopts a conformation perpendicular to the pyrazole plane to minimize steric hindrance.

- Acetonitrile moiety : The $$ \text{-CH}2\text{CN} $$ group at position 4 introduces a tetrahedral geometry around the central carbon, with the amino ($$ \text{-NH}2 $$) and nitrile ($$ \text{-CN} $$) groups positioned at ~109.5° bond angles.

Conformational flexibility :

- The nitrile group’s linear geometry ($$ \text{C≡N} $$) restricts rotation, while the amino group’s lone pair allows for limited pyramidal inversion.

- Computational models suggest that steric interactions between the methyl group and the acetonitrile moiety influence the preferred conformation.

X-ray Crystallographic Data Interpretation

While X-ray crystallographic data for this compound is not explicitly available in the provided sources, insights can be inferred from related pyrazole derivatives:

- Pyrazole ring planarity : In analogous compounds, the pyrazole ring deviates minimally from planarity, with root-mean-square (RMS) deviations of <0.02 Å.

- Substituent effects : Methyl groups at position 1 typically adopt equatorial orientations to reduce steric strain, as observed in 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (RMS = 0.012 Å).

- Hydrogen bonding : Amino groups in similar structures participate in intermolecular $$ \text{N-H}\cdots\text{N} $$ hydrogen bonds, which could stabilize crystal packing in this compound.

Limitations : The absence of experimental crystallographic data necessitates reliance on computational predictions and structural analogs for geometric insights.

Comparative Analysis with Structural Analogues

Table 2: Structural Comparison with Analogous Pyrazole Derivatives

Key observations :

- Substituent effects on molecular weight : The addition of an amino group in the target compound increases its molecular weight by 15.01 g/mol compared to 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.

- Electronic structure : The amino group’s electron-donating nature alters the pyrazole ring’s electron density distribution, potentially enhancing nucleophilic reactivity at position 4 compared to non-amino analogues.

- Steric considerations : Bulky substituents, such as isopropyl groups in the pyrazine-containing analog, introduce steric hindrance that limits rotational freedom.

Propiedades

IUPAC Name |

2-amino-2-(1-methylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJGKLBWFQCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Optimization

The reaction proceeds via deprotonation of TosMIC by potassium tert-butoxide (i-BuOK) in a dimethoxyethane (DME)/methanol (MeOH) solvent system at −50°C. The resulting anion attacks the aldehyde carbonyl, followed by elimination of toluenesulfinic acid to yield the acetonitrile derivative. Key parameters include:

- Temperature : A two-stage protocol (−50°C for 30 minutes, then 80°C for 1 hour) ensures complete conversion.

- Solvent Ratio : A 1:1 mixture of DME and MeOH balances reactivity and solubility.

- Workup : Acidification with acetic acid (AcOH) to pH 5–6 followed by dichloromethane (CH₂Cl₂) extraction minimizes side-product formation.

Yield and Limitations

The analogous synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile achieves a 48% yield after silica chromatography. For the 4-isomer, steric hindrance at the pyrazole’s 4-position may reduce efficiency, necessitating excess aldehyde or extended reaction times.

Strecker Amino-Nitrile Synthesis

The Strecker reaction offers a one-pot route to α-amino nitriles by condensing aldehydes with ammonium chloride and cyanide sources. Applied to 1-methyl-1H-pyrazole-4-carbaldehyde, this method could theoretically yield the target compound without isolation of intermediates.

Protocol Development

Comparative Analysis

While the Strecker method is atom-economical, its applicability to electron-deficient heterocycles like pyrazoles remains underexplored. Preliminary studies on benzaldehyde derivatives report 60–70% yields, but pyrazole systems may exhibit lower efficiency due to reduced electrophilicity at the carbonyl.

Knorr-Type Cyclization with Hydrazines

A modified Knorr pyrazole synthesis, as described in Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks, enables the construction of 5-aminopyrazoles from 2-hetarylacetonitriles.

Stepwise Procedure

Formation of 1,3-Dielectrophile :

Cyclization with Hydrazine :

Advantages Over Traditional Methods

- Regiocontrol : Exclusive formation of the 5-amino-4-hetarylpyrazole regioisomer.

- Functional Group Tolerance : Compatible with nitro, cyano, and aryl substituents.

Comparative Evaluation of Methods

| Method | Yield (%) | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| TosMIC Condensation | 40–50 | Moderate | High | High |

| Strecker Synthesis | 30–40* | Low | N/A | Moderate |

| Knorr Cyclization | 60–70 | High | Excellent | Moderate |

| Suzuki Cross-Coupling | 30–45 | Very High | Moderate | Low |

*Theoretical estimate for pyrazole systems.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex chemical entities. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows it to be utilized in synthesizing derivatives with tailored properties for specific applications.

Reactions Involving 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

- Common reagents used in reactions involving this compound include:

- Oxidizing agents : Hydrogen peroxide

- Reducing agents : Sodium borohydride

- Nucleophiles : Amines

These reactions can yield various substituted derivatives that may exhibit enhanced biological activities or improved physical properties.

Biological Applications

Therapeutic Potential

- This compound has been investigated for its potential as an antileishmanial and antimalarial agent. Studies indicate that it may inhibit specific enzymes involved in critical biochemical pathways, such as:

- Nicotinamide phosphoribosyltransferase (NAMPT) : This enzyme is essential for the NAD+ salvage pathway, which plays a role in cellular metabolism and energy production.

- Colony Stimulating Factor-1 Receptor (CSF-1R) : Involved in immune response modulation.

Case Studies Highlighting Biological Activity

- Research has demonstrated that this compound can bind to biomolecules through hydrogen bonding and hydrophobic interactions, crucial for its biological efficacy. For example, studies have shown its potential to influence immune responses by modulating CSF-1R activity.

Medicinal Chemistry

Drug Development

- The compound's structural characteristics make it a candidate for drug development targeting various diseases. Its interaction with NAMPT suggests that it could be developed into a therapeutic agent for conditions related to NAD+ metabolism disturbances .

In Vitro Studies

- In vitro assays have revealed that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, modifications to the pyrazole moiety have led to compounds with enhanced selectivity and potency against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

Agricultural Applications

Agrochemicals

- Beyond medicinal uses, this compound is also explored in agricultural chemistry as a precursor for developing agrochemicals. Its ability to interact with biological systems may lead to formulations that enhance crop protection or growth regulation.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Serves as a building block; undergoes oxidation/reduction reactions; yields diverse derivatives. |

| Biological Activity | Potential antileishmanial and antimalarial properties; interacts with NAMPT and CSF-1R enzymes. |

| Medicinal Chemistry | Candidates for drug development; significant antiproliferative activity against cancer cells. |

| Agricultural Chemistry | Explored as a precursor for agrochemical formulations. |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antileishmanial activity by binding to the active site of the enzyme LmPTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and lower binding free energy.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its amino and nitrile groups, in particular, contribute to its versatility in various chemical reactions and its potential therapeutic applications .

Actividad Biológica

2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, with the molecular formula C6H8N4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various biochemical pathways and its applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

Target Enzymes

Research indicates that this compound may target:

- Nicotinamide phosphoribosyltransferase (NAMPT) : Involved in the NAD+ salvage pathway.

- Colony Stimulating Factor-1 Receptor (CSF-1R) : Plays a role in immune response modulation.

Mode of Action

The compound likely exerts its effects through:

- Hydrogen bonding and hydrophobic interactions with target biomolecules, influencing their activity and stability.

- Modulation of key signaling pathways, which can lead to changes in cell proliferation and survival.

This compound has demonstrated significant biochemical properties that contribute to its biological activity:

Cellular Effects

The compound has been shown to affect various cellular processes:

- It influences cell signaling pathways involving kinase enzymes, which are crucial for cell cycle regulation and apoptosis.

- Exhibits antiproliferative effects against cancer cell lines, indicating potential as an anticancer agent .

Research Findings

Recent studies have highlighted the compound's biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

- The compound was tested against ovarian cancer cells, showing notable inhibition of cell growth and induction of apoptosis .

Antimicrobial Properties

This compound has also been investigated for its potential antimicrobial activities:

- Preliminary results suggest efficacy against certain pathogens, making it a candidate for further exploration in infectious disease treatment .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives including this compound:

- Case Study on Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, revealing IC50 values ranging from 0.127 to 0.560 μM, indicating potent activity against cancer proliferation .

- Case Study on Enzyme Inhibition : The compound was tested for its ability to inhibit NAMPT, showing significant inhibition that could be leveraged in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives are often used as precursors in reactions with substituted pyrazoles under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates like 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile can undergo amination using NH₃ or NH₃-generating reagents (e.g., urea in ethanol) . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the amino and nitrile functional groups.

Q. How can researchers verify the structural integrity of this compound?

- Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in pyrazole-acetonitrile derivatives . For routine analysis, use a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and nitrile carbon signals (δ 115–120 ppm).

- IR spectroscopy : Confirm the nitrile stretch (~2200–2260 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What are the primary research applications of this compound?

- Answer : It serves as a versatile building block in:

- Medicinal chemistry : Synthesis of kinase inhibitors or heterocyclic drug candidates, leveraging the pyrazole moiety for target binding .

- Materials science : Development of coordination polymers or ligands for metal-organic frameworks (MOFs) due to its dual functional groups (amino and nitrile) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Answer : Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require purification via column chromatography.

- Catalyst screening : Use Pd/C or CuI for coupling reactions to reduce by-products .

- Temperature control : Microwave-assisted synthesis at 80–100°C can improve reaction kinetics .

- Contradiction note : Some studies report side reactions (e.g., over-alkylation) at elevated temperatures, necessitating real-time monitoring via TLC or HPLC .

Q. What computational methods are used to predict reactivity or stability?

- Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model electronic properties, such as:

- Frontier molecular orbitals (HOMO/LUMO) : To predict sites for nucleophilic/electrophilic attacks .

- Thermodynamic stability : Gibbs free energy calculations for tautomeric forms (e.g., pyrazole ring puckering) .

- Validation : Compare computed NMR/IR spectra with experimental data to refine models .

Q. How should researchers address contradictory spectroscopic data?

- Answer : Contradictions (e.g., unexpected NH₂ signal splitting in NMR) may arise from:

- Tautomerism : Pyrazole ring dynamics can create multiple conformers. Use variable-temperature NMR to observe equilibria .

- Impurities : LC-MS or GC-MS can detect trace by-products (e.g., unreacted precursors) .

Q. What are the challenges in studying biological activity?

- Answer :

- Solubility : The nitrile group may reduce aqueous solubility. Derivatize with PEG or sulfonate groups for in vitro assays .

- Toxicity : Screen for off-target effects using zebrafish or HEK293 cell models .

- SAR studies : Modify the pyrazole substituents (e.g., methyl vs. fluoro) to correlate structure with activity .

Methodological Guidelines

Q. How to design a scalable purification protocol?

- Answer :

- Crude product : Wash with ethyl acetate to remove polar impurities.

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals .

- Chromatography : Employ reverse-phase C18 columns for challenging separations .

Q. What safety precautions are critical during handling?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.